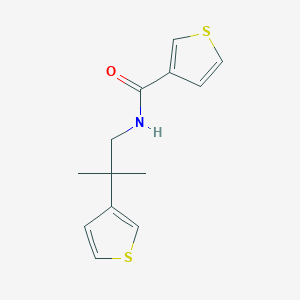

N2,N6-双(2-氨基甲酰基苯并呋喃-3-基)吡啶-2,6-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives typically involves multi-step reactions, starting from pyridine or its functionalized precursors. For instance, the synthesis of 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine (H2L1) involves the reaction of a diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine . Similarly, novel polyimides derived from pyridine-containing monomers are synthesized through reactions involving nitro displacement, acidic hydrolysis, and cyclodehydration . These methods could potentially be adapted for the synthesis of "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and the type of complexes they can form. For example, the ligand H2L1 forms mononuclear complexes with metals like Co(III) and can self-assemble into double helical structures with Cu(II) and Ni(II) . The presence of pyridine and amide groups in the molecule provides multiple coordination sites, which can lead to complex geometries and bonding patterns. The molecular structure of "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" would likely exhibit similar coordination behavior due to the presence of pyridine and amide functionalities.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions, primarily as ligands in coordination complexes. The formation of complexes can involve substitution reactions where the pyridine and amide groups coordinate to metal centers . The reactivity can be influenced by factors such as the steric hindrance and electronic properties of the substituents on the pyridine ring. The compound may undergo similar reactions, forming complexes with different metals, which could be useful in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-based polymers are influenced by the presence of the pyridine moiety within the polymer chain. Polyimides containing pyridine units exhibit good solubility in polar solvents, high thermal stability, and desirable mechanical properties . They also possess low dielectric constants, making them suitable for electronic applications. The presence of pyridine and amide groups in "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" suggests that it may also display similar properties, such as solubility in polar solvents and thermal stability, which could be explored for various applications.

科学研究应用

环境修复

- 去除重金属: Zargoosh 等人 (2015) 的一项研究引入了一种由 N2,N6-二(噻唑-2-基)吡啶-2,6-二甲酰胺合成的新型磁性纳米吸附剂,该吸附剂对去除工业废水中的 Zn2+ 和 Cd2+ 离子具有很高的吸附容量。该应用表明类似化合物在环境清理工作中具有潜力 (Zargoosh 等人,2015)。

化学合成和催化

与金属的络合: Jain 等人 (2004) 对新型吡啶甲酰胺配体的研究,包括单、双、三和四核铜配合物的合成和 X 射线晶体结构,揭示了吡啶二甲酰胺衍生物在与金属形成复杂结构方面的多功能性,这在催化和材料科学中可能很有用 (Jain 等人,2004)。

催化氧化: Liu 等人 (2017) 合成了一种基于类似吡啶二甲酰胺衍生物的钌配合物,该配合物催化了使用 H2O2 将特定醇氧化为醛。这表明相关化合物有可能在有机合成中用作催化剂 (Liu 等人,2017)。

分子识别和材料科学

荧光性质: 一项对 Eu(III) 和 Tb(III) 与吡啶二羧酸衍生物(包括类似化合物)配合物的研究强调了它们的显着荧光强度,这表明它们在材料科学和传感技术中的应用 (Qiang,2008)。

抗菌和核酸酶活性: 对类似吡啶衍生物的双核银(I)-N-杂环卡宾配合物的研究表明,它们对各种菌株具有抗菌活性,表明具有潜在的生物医学应用 (Haque 等人,2014)。

未来方向

属性

IUPAC Name |

2-N,6-N-bis(2-carbamoyl-1-benzofuran-3-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N5O6/c26-22(31)20-18(12-6-1-3-10-16(12)35-20)29-24(33)14-8-5-9-15(28-14)25(34)30-19-13-7-2-4-11-17(13)36-21(19)23(27)32/h1-11H,(H2,26,31)(H2,27,32)(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIWOUWQFMFBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)

![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)

![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)

![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)